Cas no 1803756-90-2 (Methyl 4-cyano-3-hydroxy-2-iodobenzoate)
Methyl 4-cyano-3-hydroxy-2-iodobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-cyano-3-hydroxy-2-iodobenzoate
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- Inchi: 1S/C9H6INO3/c1-14-9(13)6-3-2-5(4-11)8(12)7(6)10/h2-3,12H,1H3
- InChI Key: UPZDKYSRESGYOP-UHFFFAOYSA-N
- SMILES: IC1C(=C(C#N)C=CC=1C(=O)OC)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 273
- XLogP3: 2.3
- Topological Polar Surface Area: 70.3
Methyl 4-cyano-3-hydroxy-2-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015012143-1g |
Methyl 4-cyano-3-hydroxy-2-iodobenzoate |
1803756-90-2 | 97% | 1g |
1,579.40 USD | 2021-06-21 |
Methyl 4-cyano-3-hydroxy-2-iodobenzoate Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on Methyl 4-cyano-3-hydroxy-2-iodobenzoate
Comprehensive Overview of Methyl 4-cyano-3-hydroxy-2-iodobenzoate (CAS No. 1803756-90-2)
Methyl 4-cyano-3-hydroxy-2-iodobenzoate (CAS No. 1803756-90-2) is a specialized organic compound widely recognized for its unique structural properties and applications in pharmaceutical and agrochemical research. This compound belongs to the class of iodinated benzoate derivatives, which are increasingly studied for their potential in drug discovery and material science. The presence of functional groups such as cyano, hydroxy, and iodo makes it a versatile intermediate for synthesizing complex molecules.
In recent years, the demand for iodinated aromatic compounds like Methyl 4-cyano-3-hydroxy-2-iodobenzoate has surged due to their role in cross-coupling reactions, a hot topic in synthetic chemistry. Researchers are particularly interested in how these compounds can facilitate C-C bond formation, a critical step in creating bioactive molecules. The compound’s electron-withdrawing cyano group and iodo substituent enhance its reactivity, making it valuable for palladium-catalyzed reactions, a frequently searched term in academic and industrial circles.
Another area of interest is the compound’s potential in medicinal chemistry. With the rise of targeted drug delivery and small-molecule therapeutics, Methyl 4-cyano-3-hydroxy-2-iodobenzoate is being explored as a building block for kinase inhibitors and anti-inflammatory agents. Its hydroxy group allows for further functionalization, aligning with the growing trend of structure-activity relationship (SAR) studies. This aligns with popular search queries like “benzoate derivatives in drug design” and “iodoarenes in pharmaceuticals.”
From an industrial perspective, the compound’s stability and solubility in organic solvents make it suitable for high-throughput screening and combinatorial chemistry. These applications are particularly relevant in the context of green chemistry, where minimizing waste and optimizing reaction efficiency are paramount. Searches for “sustainable synthetic methods” and “eco-friendly intermediates” highlight the need for compounds like Methyl 4-cyano-3-hydroxy-2-iodobenzoate that balance reactivity and environmental considerations.
Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are commonly employed to characterize this compound, addressing another frequent search topic: “how to analyze iodinated benzoates.” The cyano group’s distinct IR absorption and the iodo atom’s heavy mass provide clear diagnostic features, simplifying quality control in production.
In summary, Methyl 4-cyano-3-hydroxy-2-iodobenzoate (CAS No. 1803756-90-2) is a multifaceted compound with significant relevance in modern chemistry. Its applications span from drug development to material science, driven by its functional diversity and compatibility with cutting-edge synthetic methodologies. As research continues to uncover new uses, this compound remains a focal point for scientists addressing challenges in molecular design and sustainable synthesis.
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